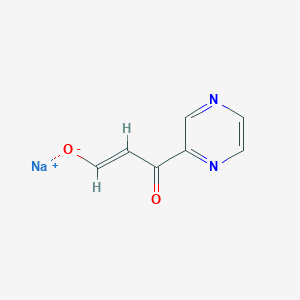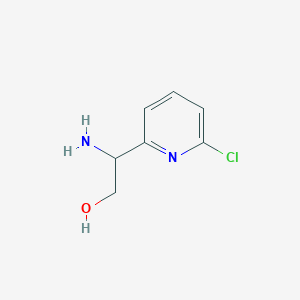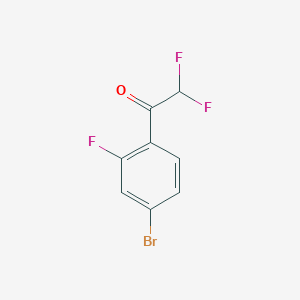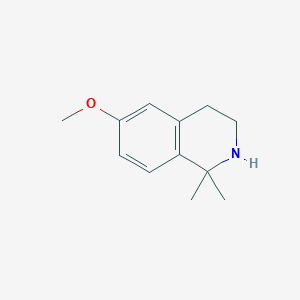
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is a chemical compound with the molecular formula C7H5N2NaO2 and a molecular weight of 172.12 g/mol This compound is known for its unique structure, which includes a pyrazine ring and an enolate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate typically involves the reaction of pyrazine-2-carbaldehyde with sodium methoxide in an appropriate solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized in bulk through similar synthetic routes used in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The enolate group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3-oxo-3-phenylprop-1-en-1-olate: This compound has a similar structure but with a phenyl group instead of a pyrazine ring.
Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate: Another similar compound with a chromenyl group.
Uniqueness
Sodium 3-oxo-3-(pyrazin-2-yl)prop-1-en-1-olate is unique due to its pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H5N2NaO2 |
|---|---|
Molekulargewicht |
172.12 g/mol |
IUPAC-Name |
sodium;(E)-3-oxo-3-pyrazin-2-ylprop-1-en-1-olate |
InChI |
InChI=1S/C7H6N2O2.Na/c10-4-1-7(11)6-5-8-2-3-9-6;/h1-5,10H;/q;+1/p-1/b4-1+; |
InChI-Schlüssel |
OIZOEGYGNJFBPC-DYVSEJHDSA-M |
Isomerische SMILES |
C1=CN=C(C=N1)C(=O)/C=C/[O-].[Na+] |
Kanonische SMILES |
C1=CN=C(C=N1)C(=O)C=C[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)



![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)


